molecular formula C11H18N4 B13840973 N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine

Cat. No.: B13840973
M. Wt: 206.29 g/mol
InChI Key: QVWRQFXRIMILDQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine is a heterocyclic compound with the molecular formula C11H18N4. It is characterized by a piperazine ring attached to a pyridine ring, with two methyl groups attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine typically involves the reaction of 4-chloropyridine with N,N-dimethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpyridin-4-amine: Similar structure but lacks the piperazine ring.

    2-piperazin-1-ylpyridine: Similar structure but lacks the dimethyl groups on the piperazine ring.

    N,N-dimethyl-4-aminopyridine: Similar structure but lacks the piperazine ring.

Uniqueness

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine is unique due to the presence of both the piperazine and pyridine rings, as well as the dimethyl groups on the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine

InChI

InChI=1S/C11H18N4/c1-14(2)10-3-4-13-11(9-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3

InChI Key

QVWRQFXRIMILDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1)N2CCNCC2

Origin of Product

United States

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